N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(3,5-difluorophenyl)methanesulfonamide
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Description
The compound "N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(3,5-difluorophenyl)methanesulfonamide" is a sulfonamide derivative characterized by the presence of a benzo[b]thiophene moiety and a difluorophenyl group. While the provided papers do not directly discuss this compound, they do provide insights into the structural and chemical properties of related sulfonamide derivatives, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or the reaction of sulfonamides with various electrophiles or nucleophiles. For example, the synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides is achieved through a palladium-catalyzed coupling with terminal acetylenes . This suggests that the synthesis of the target compound could potentially involve similar palladium-catalyzed reactions or other substitution reactions where the benzo[b]thiophene and difluorophenyl groups are introduced to the sulfonamide core.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often characterized by the orientation of the N-H bond in relation to other substituents on the aromatic ring. For instance, in N-(2,5-dichlorophenyl)methanesulfonamide, the N-H bond is nearly syn to the ortho-chloro group and anti to the meta-chloro group . This conformational aspect is crucial as it can affect the molecule's biological activity by influencing how the amide hydrogen atom is presented to receptor molecules . The target compound may exhibit a similar conformational behavior, with the orientation of the N-H bond being influenced by the benzo[b]thiophene and difluorophenyl substituents.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the sulfonamide group and the aromatic substituents. The papers describe how the amide hydrogen atom is available for hydrogen bonding, which plays a significant role in the biological activity of these compounds . The target compound's benzo[b]thiophene and difluorophenyl groups may also engage in specific interactions, potentially affecting its reactivity and the types of chemical reactions it can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen substituents, as seen in the provided papers, can affect these properties . The target compound's benzo[b]thiophene and difluorophenyl groups are likely to impart unique physical and chemical properties, possibly affecting its solubility in organic solvents or water and its thermal stability. Additionally, the electronic effects of the difluorophenyl group could influence the acidity of the amide hydrogen, potentially altering the compound's behavior in biological systems.
Scientific Research Applications
Synthesis and Molecular Structures
The molecular synthesis and structural analysis of compounds related to N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(3,5-difluorophenyl)methanesulfonamide offer insights into their potential applications in various scientific fields. For instance, the synthesis of 1,3-Di-{N-[bis(dimethylamino)methene]}benzoyl-diamide and its derivatives showcases the ability to form complexes with dicarboxylic acids, which could be crucial for understanding molecular interactions in biochemical processes (Qi Yan-xing, 2004).
Additionally, the examination of molecular conformations and hydrogen bonding in various sulfonamide derivatives, as seen in the structures of N-(2,3-Dichlorophenyl)methanesulfonamide and similar compounds, provides valuable information for the design of molecules with specific biological activities (B. Gowda, S. Foro, H. Fuess, 2007).
Molecular Recognition and Reactivity
The ability of sulfonamide derivatives to form stoichiometric complexes with specific molecules can lead to applications in molecular recognition and sensor development. For example, the formation of 1:1 complexes between guanidine derivatives and dicarboxylic acids, as mentioned earlier, could be utilized in developing sensors for detecting specific organic molecules in complex mixtures.
Moreover, the reactivity of dilithio derivatives of alkyl phenyl sulfones and N,N-dimethyl methanesulfonamide towards various electrophiles could be explored for synthesizing novel compounds with potential applications in medicinal chemistry and materials science (A. Bongini, D. Savoia, A. Umani-Ronchi, 1976).
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(3,5-difluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O2S2/c1-23(2)18(17-11-26-19-6-4-3-5-16(17)19)10-22-27(24,25)12-13-7-14(20)9-15(21)8-13/h3-9,11,18,22H,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVJPEKYOQEJFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)CC1=CC(=CC(=C1)F)F)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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